Technical Guide: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid & Derivatives
Technical Guide: (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid & Derivatives
The following technical guide provides an in-depth analysis of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid and its parent scaffold, addressing the specific CAS identifier provided.
CAS Focus: 162607-19-4 (Parent) | Target Analog: 3-Chloro Derivative[1]
Executive Summary & Structural Identification
This guide addresses a critical nomenclature alignment for researchers utilizing dibenzofuran boronic acids. The identifier CAS 162607-19-4 formally corresponds to the parent compound, Dibenzo[b,d]furan-1-ylboronic acid (no chlorine substituent).[1] The 3-chloro derivative specified in the topic title is a distinct, high-value analog (likely CAS 2634757-57-4 ) used for orthogonal functionalization.[1]
This document covers the properties and protocols for the 1-borono-3-chloro scaffold, utilizing the established data of the parent CAS 162607-19-4 as a reference standard for reactivity and handling.[1]
Chemical Identity Table
| Feature | Parent Compound (CAS 162607-19-4) | Target Analog (3-Chloro) |
| Systematic Name | Dibenzo[b,d]furan-1-ylboronic acid | (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid |
| Molecular Formula | C₁₂H₉BO₃ | C₁₂H₈BClO₃ |
| Molecular Weight | 212.01 g/mol | ~246.45 g/mol |
| Key Substituents | 1-B(OH)₂ | 1-B(OH)₂, 3-Cl |
| Structural Role | Primary Building Block | Orthogonal Bifunctional Scaffold |
| Electronic Effect | Electron-rich core | Inductive withdrawal (Cl) stabilizes Boron |
Structural Analysis
The 1-position of the dibenzofuran core is sterically unique.[1] It is located in the "bay region," adjacent to the inter-ring bond and spatially proximal to the proton at position 9.
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Steric Hindrance: Substituents at C1 experience steric repulsion from C9-H, often inducing a twist in the molecular backbone.[1] This is highly valued in OLED materials to prevent π-stacking aggregation.[1]
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Orthogonality (3-Chloro Analog): The presence of a chlorine atom at C3 (meta to the boronic acid) allows for chemoselective cross-coupling .[1] The C1–B bond is significantly more reactive toward Pd(0) oxidative addition than the electron-rich C3–Cl bond, enabling sequential functionalization.[1]
Synthesis & Manufacturing Logic
The synthesis of 1-substituted dibenzofurans is non-trivial because direct lithiation of dibenzofuran typically occurs at the C4 position (ortho to the oxygen atom). Accessing the C1 position requires directed strategies.
Synthetic Pathway (Retrosynthetic Analysis)
The most robust route to the (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid involves a halide-directed metallation or the use of a pre-functionalized precursor.[1]
Diagram: Orthogonal Synthesis Strategy
Caption: Stepwise synthesis and orthogonal application workflow. The C1-Boron bond reacts under mild conditions, leaving the C3-Chlorine intact for subsequent activation.[1]
Critical Process Parameters
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Lithiation Selectivity: If starting from 1-bromo-3-chlorodibenzofuran, n-Butyllithium (n-BuLi) prefers the Bromine exchange over Chlorine due to the weaker C-Br bond.[1] This must be conducted at -78°C to prevent "scrambling" or benzyne formation.[1]
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Borate Quench: The intermediate aryllithium species is quenched with Triisopropyl borate (B(OiPr)₃). Slow addition is crucial to avoid double-addition (formation of borinic acids).[1]
Reactivity Profile & Applications
Chemoselective Suzuki-Miyaura Coupling
The primary utility of (3-Chlorodibenzo[b,d]furan-1-yl)boronic acid is in constructing asymmetric cores for pharmaceuticals and organic electronics.[1]
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Reaction 1 (Boronic Acid): Occurs at room temperature or mild heat (60°C) using standard catalysts (e.g., Pd(PPh₃)₄).[1] The C-Cl bond remains inert under these conditions.[1]
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Reaction 2 (Aryl Chloride): Requires "hotter" conditions (>100°C) and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) to activate the oxidative addition into the C-Cl bond.[1]
Materials Science (OLEDs)
Dibenzofuran derivatives are premier host materials for phosphorescent OLEDs (PHOLEDs) due to their high triplet energy (E_T).
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Role of 1-Substitution: Substitution at the 1-position disrupts planar symmetry.[1] This increases the amorphous stability of the thin film, preventing crystallization which degrades device lifetime.
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Role of 3-Chloro: The chlorine atom acts as a handle to introduce electron-transporting moieties (e.g., pyridine, triazine) in the second step, allowing fine-tuning of the HOMO/LUMO levels.[1]
Experimental Protocols
Protocol A: General Suzuki Coupling (C1-Selective)
This protocol validates the activity of the boronic acid while preserving the chloro-substituent.[1]
Reagents:
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(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid (1.0 equiv)[1]
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Aryl Bromide (1.0 equiv)[1]
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Pd(PPh₃)₄ (3-5 mol%)[1]
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K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
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Solvent: Toluene/Ethanol (4:1 v/v)[1]
Procedure:
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Degassing: Charge the reaction vessel with the boronic acid, aryl bromide, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed Toluene/Ethanol and aqueous K₂CO₃.
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Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC/LCMS.
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Checkpoint: The disappearance of the aryl bromide and the retention of the C-Cl peak in LCMS confirms chemoselectivity.[1]
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography. (Note: Boronic acids can streak; ensure full conversion before purification).
Protocol B: Handling & Storage (Stability)
Boronic acids are prone to dehydration (forming cyclic trimers called boroxines) and protodeboronation .
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Storage: Store at 2–8°C under an inert atmosphere.
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Quality Control: Before use, check 1H NMR for the presence of boroxine (broadening of peaks) or protodeboronated parent (loss of B-substituent).[1]
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Re-hydration: If the anhydride (boroxine) forms, it can often be used directly in Suzuki couplings as the base hydrolyzes it in situ.
References
-
ChemScene. (2024).[2] Dibenzo[b,d]furan-1-ylboronic acid Product Data (CAS 162607-19-4).[1][][4][5][6][7] Link
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Parham, A. H., et al. (2016).[5] Materials for organic electroluminescent devices. WO2016023608A1.[5] (Describes the use of 1-substituted dibenzofurans in OLEDs). Link[1]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for chemoselectivity). Link[1]
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PubChem. (2024). Dibenzo[b,d]furan-1-ylboronic acid Compound Summary. Link[1]
Sources
- 1. CAS [chemicalbook.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. chemscene.com [chemscene.com]
- 5. The application of 1-Dibenzofuranylboronic Acid in electronic devices_Chemicalbook [chemicalbook.com]
- 6. Dibenzofuran-1-boronic Acid | 162607-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Dibenzo[b,d]furan-1-ylboronic acid | 162607-19-4 [sigmaaldrich.cn]
